molecular formula C17H24N2O3S B2970358 (E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide CAS No. 2415641-82-4

(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide

Cat. No. B2970358
CAS RN: 2415641-82-4
M. Wt: 336.45
InChI Key: LENOAYZFPLWBTF-UKTHLTGXSA-N
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Description

(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide is a compound that has been synthesized for scientific research purposes. It is a sulfonamide derivative that has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of (E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or receptors in the body. It may also have an effect on the immune system, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in mice with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide in lab experiments is its potential as a treatment for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.

Future Directions

There are several future directions for research on (E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide. One direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Another direction is to study its effects on the immune system in more detail. Additionally, more research is needed to understand its mechanism of action and how it interacts with other compounds in the body.

Synthesis Methods

The synthesis of (E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide involves the reaction of 3-pyrrolidin-1-ylprop-1-ene-1-sulfonic acid chloride with 4-oxan-1-ylbenzene-1-amine. The reaction takes place in the presence of a base and a solvent. The product is then purified using chromatography techniques.

Scientific Research Applications

(E)-N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide has been found to have potential applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-23(21,13-9-15-4-2-1-3-5-15)18-16-6-10-19(14-16)17-7-11-22-12-8-17/h1-5,9,13,16-18H,6-8,10-12,14H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENOAYZFPLWBTF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide

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